

# Discovering Lysosomal Dynamics with LysoSR-549: An In-depth Technical Guide

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## Compound of Interest

Compound Name: LysoSR-549

Cat. No.: B15138588

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **LysoSR-549**, a novel fluorescent probe designed for the real-time visualization and quantification of lysosomal viscosity in living cells. Understanding the dynamic changes in the lysosomal microenvironment is crucial, as these alterations are implicated in a range of pathologies, from neurodegenerative diseases to cancer.<sup>[1][2][3]</sup> **LysoSR-549** offers a powerful tool for investigating these processes, with potential applications in basic research and drug discovery.<sup>[4][5]</sup>

## Core Principles and Mechanism of Action

**LysoSR-549** is a lysosome-tropic probe engineered to exhibit a fluorescence response directly proportional to the viscosity of its microenvironment. The underlying mechanism is based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the rotor component of the fluorophore can freely rotate, leading to non-radiative decay and minimal fluorescence. However, in the viscous environment of the lysosome, this rotation is restricted, forcing the molecule into a planar conformation and resulting in a significant increase in fluorescence emission. This viscosity-sensitive fluorescence allows for the dynamic tracking of changes in the lysosomal matrix.<sup>[1][6]</sup>

The design of **LysoSR-549** incorporates a lysosome-targeting moiety, ensuring its accumulation within these acidic organelles.<sup>[7][8]</sup> This specificity allows for high-contrast imaging of lysosomes with minimal off-target staining.

## Quantitative Data Summary

The fluorescence properties of **LysoSR-549** are highly sensitive to changes in environmental viscosity. The following tables summarize the key quantitative data derived from characterization studies.

Parameter	Value	Conditions
Excitation Maximum	~549 nm	In aqueous buffer, pH 4.5
Emission Maximum	~565 nm	In aqueous buffer, pH 4.5
Quantum Yield	Low in low viscosity	Methanol
High in high viscosity	Glycerol	
Fluorescence Lifetime	Increases with viscosity	From 1 cP to 1000 cP

Viscosity (cP)	Relative Fluorescence Intensity (a.u.)
1	1
100	~25
500	~80
1000	~150

## Experimental Protocols

### Live-Cell Imaging of Lysosomal Viscosity

This protocol outlines the general steps for staining and imaging live cells with **LysoSR-549**. Optimization may be required for different cell types and experimental conditions.

Materials:

- **LysoSR-549** stock solution (1 mM in DMSO)
- Complete cell culture medium

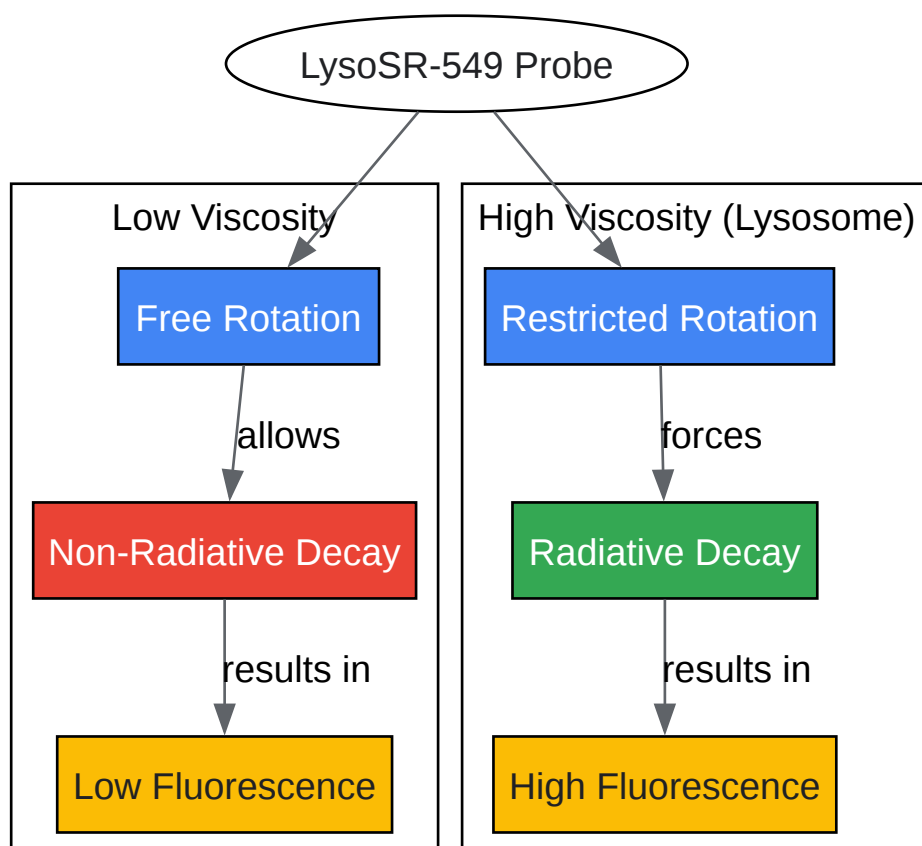
- Phosphate-buffered saline (PBS)
- Glass-bottom imaging dishes or chamber slides
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3) and environmental control (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- **Cell Seeding:** Plate cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.<sup>[9]</sup>
- **Probe Preparation:** Prepare a working solution of **LysoSR-549** by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **LysoSR-549** working solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO<sub>2</sub> incubator.
- **Washing:** After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any excess probe.<sup>[9]</sup>
- **Imaging:** Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Place the imaging dish on the microscope stage and allow it to equilibrate. Acquire images using a suitable fluorescence filter set. For time-lapse imaging, acquire images at desired intervals.

## Visualizing Workflows and Pathways

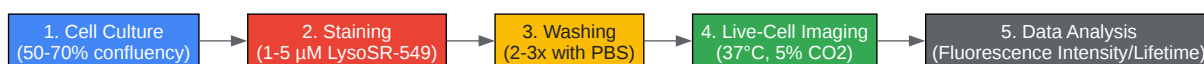
### LysoSR-549 Mechanism of Action



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Caption: Mechanism of **LysoSR-549** fluorescence activation in response to viscosity.

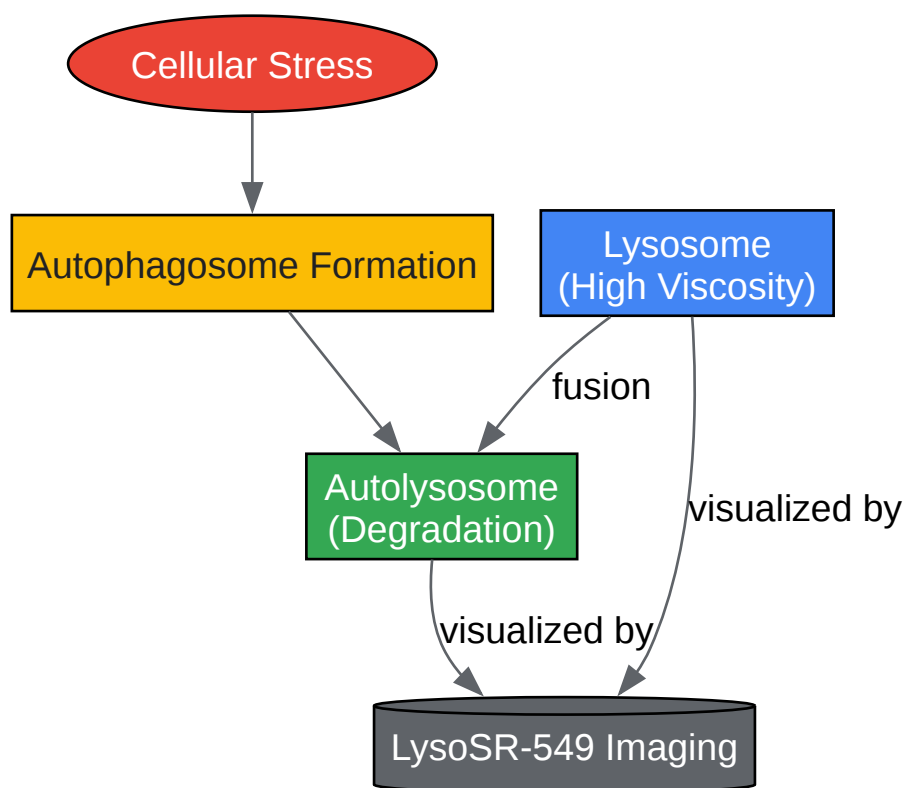
## Experimental Workflow for Lysosomal Viscosity Imaging



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Caption: Step-by-step workflow for live-cell imaging with **LysoSR-549**.

## Lysosomal Dynamics in Autophagy



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Caption: Role of lysosomes in autophagy, a process that can be monitored with **LysoSR-549**.

## Applications in Research and Drug Development

The ability to monitor lysosomal viscosity in real-time opens up new avenues for research and therapeutic development.

- **Disease Modeling:** Investigate the role of lysosomal dysfunction in neurodegenerative diseases, lysosomal storage disorders, and cancer.[3][5]
- **Drug Discovery:** Screen for compounds that modulate lysosomal function or restore normal lysosomal viscosity in disease models.[4]
- **Fundamental Cell Biology:** Elucidate the basic mechanisms of lysosomal biogenesis, trafficking, and interaction with other organelles.[10][11]

By providing a robust and reliable method for assessing lysosomal viscosity, **LysoSR-549** is a valuable addition to the toolkit of researchers and scientists working to unravel the complexities

of lysosomal biology and develop novel therapeutic strategies.

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